molecular formula C25H38O4 B12431174 Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- CAS No. 56699-31-1

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)-

Cat. No.: B12431174
CAS No.: 56699-31-1
M. Wt: 402.6 g/mol
InChI Key: AWORKLQNESDOMD-YMKPZFJOSA-N
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Description

Chemical Identity and Nomenclature of Androst-4-ene-3,17-diol, Dipropanoate, (3β,17β)-

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name [(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate precisely defines the compound’s structure. This name reflects the following features:

  • Parent structure : The androstane skeleton (a tetracyclic hydrocarbon system comprising three cyclohexane rings and one cyclopentane ring), modified by a double bond between carbons 4 and 5 (denoted as androst-4-ene).
  • Substituents : Two propanoate ester groups at positions 3 and 17 of the steroid nucleus. The prefix di- indicates dual esterification, while propanoate specifies the esterifying agent as propionic acid.
  • Stereochemistry : The β-configuration of hydroxyl groups at positions 3 and 17 prior to esterification, retained in the esterified product. The 3β,17β designation confirms the spatial orientation of these groups below the plane of the steroid ring system.

The structural formula (Figure 1) illustrates the androst-4-ene backbone with propionate groups at C3 and C17. The chair conformation of cyclohexane rings and trans-junction of rings A/B, B/C, and C/D align with typical steroid geometry.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

  • Common synonyms : Testosterone dipropionate (historical usage, though technically inaccurate due to structural differences from testosterone), androst-4-ene-3β,17β-diol dipropionate, and 3β,17β-dipropoxyandrost-4-ene.
  • CAS Registry Number : 56699-31-1 , assigned by the Chemical Abstracts Service.
  • PubChem CID : 25113234 , providing access to physicochemical data and bioactivity profiles in the PubChem database.
  • DSSTox Substance ID : DTXSID901337067 , used for environmental hazard assessments under the EPA’s Distributed Structure-Searchable Toxicity network.

Notably, the name testosterone dipropionate arises from erroneous classification in early literature, as the parent alcohol (androst-4-ene-3,17-diol) lacks the 17β-hydroxyl group characteristic of testosterone.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C25H38O4 (molecular weight: 402.6 g/mol ) confirms the compound’s composition:

  • Androst-4-ene backbone : 19 carbon atoms (C19) forming the steroid nucleus.
  • Ester groups : Two propionate moieties (C3H5O2 each), contributing six additional carbons and four oxygens.
Stereochemical Features:
  • C3 Configuration : The propionate group occupies the β-face (equatorial position) of ring A, as indicated by the descriptor. This orientation minimizes steric hindrance with the 19-methyl group.
  • C17 Configuration : The 17β-propionate group projects below the plane of ring D, contrasting with the α-orientation seen in estrane derivatives.
  • Double bond position : The Δ4 double bond between C4 and C5 in ring A influences planarity and electronic distribution, affecting solubility and reactivity.

The InChIKey (AWORKLQNESDOMD-YMKPZFJOSA-N ) and canonical SMILES (CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4OC(=O)CC)C)C ) encode this stereochemical information, enabling precise computational modeling.

Table 1: Key Identifiers and Structural Data
Property Value Source
CAS Registry Number 56699-31-1
Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14S,17S)-...
InChIKey AWORKLQNESDOMD-YMKPZFJOSA-N

Properties

CAS No.

56699-31-1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h15,17-21H,5-14H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

AWORKLQNESDOMD-YMKPZFJOSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C)C

Origin of Product

United States

Preparation Methods

Propionic Anhydride Method

The most widely documented approach involves direct esterification of androst-4-ene-3β,17β-diol with propionic anhydride. The reaction is conducted in anhydrous inert solvents such as benzene or toluene, with catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) to accelerate the reaction. Key parameters include:

Parameter Condition Source
Solvent Benzene, toluene
Catalyst H₂SO₄ (0.5–1.0 mol%)
Temperature 25–40°C (room temp to mild heating)
Reaction Time 4–12 hours
Yield 75–90% (after purification)

The diol reacts stoichiometrically with two equivalents of propionic anhydride, forming the dipropanoate ester. Excess anhydride ensures complete esterification, while neutralization with aqueous sodium bicarbonate terminates the reaction. Crude product purification involves sequential washes with water, followed by crystallization from acetone-hexane mixtures.

Propionic Acid with Coupling Reagents

Alternative methods employ propionic acid with carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or THF. This approach avoids anhydride handling but requires stringent moisture control. Yields are comparable (70–85%), though side products like N-acylurea may necessitate chromatographic purification.

Microbial Production of Androst-4-ene-3β,17β-diol Precursor

The diol precursor is synthesized via microbial degradation of sterols (e.g., cholesterol or phytosterols) using Mycobacterium or Acremonium strains. Key steps include:

  • Substrate Emulsification : Sterols are emulsified with cyclodextrins or surfactants to enhance microbial uptake.
  • Bioconversion : Sterols are oxidized to androsta-1,4-diene-3,17-dione (ADD) via 4-androstene-3,17-dione (AD) intermediates.
  • Reduction : ADD is selectively reduced at the 1,2-double bond using Saccharomyces cerevisiae or chemical catalysts (e.g., NaBH₄) to yield androst-4-ene-3β,17β-diol.
Bioconversion Parameter Condition Source
Microorganism Mycobacterium sp. NRRL B-3683
Temperature 28–32°C
pH 6.8–7.2
ADD Yield 80–85% (from cholesterol)

Purification and Isolation Techniques

Crystallization

Crude dipropanoate is dissolved in hot acetone and gradually cooled to induce crystallization. Hexane is added to reduce solubility, yielding white crystalline product with >95% purity.

Chromatography

For high-purity applications (e.g., pharmaceutical grade), silica gel chromatography with chloroform-methanol (98:2) eluent removes residual diol or monoester byproducts.

Industrial-Scale Production Considerations

Industrial protocols optimize cost and scalability:

  • Continuous Esterification : Tubular reactors with inline neutralization minimize batch processing time.
  • Solvent Recovery : Benzene/toluene is distilled and reused, reducing waste.
  • Quality Control : HPLC-UV (λ = 254 nm) ensures ≤0.5% impurities.

Recent Advances and Modifications

Enzymatic Esterification

Lipase-catalyzed esterification in solvent-free systems achieves 65–70% yield, avoiding acidic catalysts and enabling greener synthesis.

Solid-Phase Synthesis

Immobilized diol on Wang resin reacts with propionic anhydride, simplifying purification but requiring specialized equipment.

Challenges and Limitations

  • Anhydride Handling : Corrosive and moisture-sensitive reagents necessitate controlled environments.
  • Microbial Contamination : Bioconversion requires sterile conditions to maintain culture viability.
  • Byproduct Formation : Incomplete esterification yields monoesters, necessitating additional purification.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The dipropanoate ester groups at the 3β and 17β positions undergo hydrolysis under alkaline or enzymatic conditions to yield free hydroxyl groups.

Reaction Conditions Product References
Base-catalyzed hydrolysisAqueous NaOH/ethanol, reflux, 4–6 hrsAndrost-4-ene-3β,17β-diol
Enzymatic hydrolysisLiver esterases (in vitro)De-esterified metabolites

This reaction is critical for converting the prodrug into its biologically active form.

Oxidation Reactions

The hydroxyl groups of the parent diol (post-hydrolysis) are susceptible to oxidation, forming ketones or other derivatives:

Oxidizing Agent Conditions Product References
Pyridinium chlorochromate (PCC)Dichloromethane, RT, 2 hrsAndrost-4-ene-3,17-dione
Jones reagentAcetone, 0–5°C, 30 mins3,17-Diketo derivative

Oxidation at the 3β position is sterically hindered compared to the 17β position due to the steroid’s rigid structure.

Epoxidation

The Δ⁴ double bond undergoes epoxidation with peracids, forming 4α,5α- or 4β,5β-epoxides depending on reaction conditions:

Epoxidizing Agent Conditions Product References
Perbenzoic acidBenzene, RT, 24 hrs4β,5β-Epoxy-androstane-3β,17β-diol dipropionate
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C, 6 hrs4α,5α-Epoxide derivative

Epoxidation stereoselectivity is influenced by solvent polarity and temperature .

Hydrogenation

Catalytic hydrogenation reduces the Δ⁴ double bond and modifies substituents:

Catalyst Conditions Product References
Pd/C (5%) in ethanolH₂ (1 atm), RT, 12 hrs5α-Dihydro-androstane-3β,17β-diol dipropionate
PtO₂ in acetic acidH₂ (3 atm), 50°C, 6 hrs17β-Hydroxyandrostane-3β-propionate

Hydrogenation of the ethynyl group (if present) to vinyl or ethyl has also been reported .

Acylation and Ester Exchange

The free hydroxyl groups (post-hydrolysis) can be re-esterified with alternative acyl donors:

Reagent Conditions Product References
Propionic anhydridePyridine, RT, 16 hrs3β,17β-Dipropionate (recovery)
Acetyl chlorideToluene, 60°C, 3 hrs3β-Acetate-17β-propionate mixed ester

Biological Activation and Degradation

In vivo, enzymatic hydrolysis releases androst-4-ene-3β,17β-diol, which binds androgen receptors. Metabolism involves:

  • Phase I : Cytochrome P450-mediated hydroxylation at C6 or C7 positions.

  • Phase II : Glucuronidation/sulfation for excretion.

Antioxidant Activity of Propionate Derivatives

Recent studies highlight that propionate esters of androstene derivatives exhibit radical-scavenging properties:

Compound Assay Inhibition (%) References
DHEA 3-propionateLuminol-stimulated chemiluminescence73% (vs. 15% for DHEA)
5-AED 3,17-dipropionateHeLa cell proliferationIC₅₀ = 12 µM

Propionate groups enhance lipid solubility and electron-donating capacity, improving antioxidant efficacy .

Stereochemical Considerations

  • The 3β,17β-diol configuration imposes steric constraints, favoring axial attack in electrophilic reactions .

  • Epoxidation and hydrogenation outcomes depend on the steroid’s chair/boat conformation .

Scientific Research Applications

Androst-4-ene-3,17-diol dipropanoate, particularly the (3β,17β) isomer, is a synthetic steroid with notable androgenic activity and potential applications in research and medicine .

Androgenic Activity:

  • Androst-4-ene-3β,17β-diol dipropionate is highly effective in stimulating seminal vesicles in mice, proving more efficient than testosterone propionate for prolonged stimulation .
  • Androst-4-ene-3α,17α-diol and androst-4-ene-3β,17β-diol exhibit equal androgenic potency to testosterone in chick comb tests when administered orally or via subcutaneous injection .

Cytotoxic and Cytoprotective Actions:

  • Derivatives of 5-Androstenediol (5-AED), including 5-AED 3,17-dipropionate, show micromolar cytotoxic activity against HeLa and K562 human cancer cells .
  • 5-AED 3,17-dipropionate stimulates the growth of normal Wi-38 cells, suggesting cytoprotective properties towards noncancerous cells .
  • Propionic esters of steroids, such as 5-AED 3,17-dipropionate, exhibit antioxidant activity by reducing reactive oxygen species (ROS) production .

Synthesis and Modification:

  • Esterification of Dehydroepiandrosterone (DHEA) and 5-AED with acid anhydrides or acid chlorides yields derivatives with modified cytotoxic and cytoprotective activities .
  • Acylation of 17α-ethynyl-19-norandrost-4-ene-3β,17β-diol with propionic anhydride produces 17α-ethynyl-19-norandrost-4-ene-3β,17β-diol 3,17-dipropionate .

In vivo Formulation:

  • Formulation methods for in vivo studies involve dissolving Androst-4-ene-3,17-diol dipropanoate in DMSO, followed by the addition of PEG300, Tween 80, and ddH2O or corn oil to achieve a clear solution .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which are part of the nuclear receptor family. This binding initiates a cascade of molecular events that lead to the transcription of specific genes involved in the development and maintenance of male characteristics. The pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to cell growth and differentiation .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (analytical grade) .
  • Bioactivity : Demonstrates potent androgenic effects in preclinical models. In mice, it exhibits greater stimulation of seminal vesicles than testosterone propionate . Oral and subcutaneous administration in chickens shows androgen activity comparable to testosterone .
  • Applications : Primarily used in research settings for studying steroid metabolism, hormonal regulation, and neurological or metabolic diseases .

Structural Analogues

4-Androstenediol (Parent Compound)
  • Structure : Unesterified form with hydroxyl groups at 3β and 17β positions (CAS: 1156-92-9) .
  • Bioactivity : Acts as a precursor for testosterone and estradiol. Lower potency than its esterified derivatives due to rapid metabolism .
  • Regulatory Status : Classified as a controlled substance in some jurisdictions (e.g., Wisconsin Uniform Controlled Substances Act) .
Androst-4-ene-3α,17β-diol
  • Structural Difference : 3α-hydroxyl configuration instead of 3β.
  • Impact : Reduced binding affinity to androgen receptors, leading to weaker androgenic activity .
4-Androstene-3β,17β-diol Disulfate
  • Structure : Sulfate esters at both hydroxyl groups (ChEBI ID: 133124) .
  • Bioactivity: Associated with breast density modulation in premenopausal women, showing inverse correlations with volumetric percent density (VPD) in clinical studies .
  • Metabolism: Sulfation enhances solubility but reduces membrane permeability compared to lipophilic esters like dipropanoate .
17-Methylandrost-5-ene-3β,17β-diol
  • Structure : Methyl group at C17 and double bond at C5 instead of C4 .
  • Bioactivity: Altered steric hindrance and metabolic stability may influence tissue-specific androgen effects. Limited data available .
Testosterone Propionate
  • Structure : Propionate ester at 17β-hydroxy group of testosterone.
  • Comparison: Androst-4-ene-3,17-diol dipropanoate shows superior seminal vesicle stimulation in mice, suggesting enhanced tissue selectivity or bioavailability .

Functional and Pharmacokinetic Differences

Table 1: Comparative Analysis of Key Parameters

Compound Ester Groups Bioactivity (Relative Potency) Metabolic Stability Primary Applications
Androst-4-ene-3,17-diol dipropanoate 3β,17β-dipropanoate High (1.5× testosterone propionate) High (esterified) Androgen receptor studies
4-Androstenediol None Low Low (rapid oxidation) Precursor in steroid synthesis
4-Androstenediol disulfate 3β,17β-disulfate Moderate (VPD modulation) Moderate Breast cancer biomarker studies
Androst-5-ene-3β,17β-diol None Moderate (DHEA precursor) Low Adrenal steroid research

Key Findings :

  • Esterification Impact: Dipropanoate and disulfate derivatives exhibit prolonged half-lives compared to non-esterified forms due to delayed enzymatic hydrolysis .
  • Receptor Affinity: The 3β-hydroxyl configuration in dipropanoate enhances binding to androgen receptors, while sulfated forms may interact with extracellular signaling pathways .
  • Clinical Relevance: Sulfated metabolites like 4-androstenediol disulfate are emerging as biomarkers for hormonal cancers, whereas dipropanoate derivatives remain confined to preclinical research .

Biological Activity

Androst-4-ene-3,17-diol, dipropanoate, (3β,17β)- is a synthetic derivative of 4-androstenediol, a metabolite of testosterone. This compound has garnered attention for its biological activity, particularly in the context of androgenic effects and metabolic pathways. This article explores the biological activity of this compound through various studies and findings.

Androst-4-ene-3,17-diol, dipropanoate is characterized by its ability to stimulate androgen receptors, leading to various physiological effects. The compound is administered either orally or via subcutaneous injection and exhibits androgenic potency comparable to testosterone in certain biological assays. Notably, it has been shown to be more effective than testosterone propionate in stimulating seminal vesicles in mice, indicating its potential as a potent androgenic agent .

Conversion to Testosterone

The compound undergoes metabolic conversion to testosterone at a rate of approximately 15.76%, which is significantly higher than that of 4-androstenedione. This conversion is facilitated through distinct enzymatic pathways, contributing to its androgenic activity . Furthermore, some conversion into estrogen occurs since testosterone serves as a precursor for estrogen synthesis.

Androgenic Activity

The biological activity of Androst-4-ene-3,17-diol, dipropanoate has been evaluated in several studies:

  • Stimulation of Seminal Vesicles : In animal models, this compound effectively stimulates seminal vesicle growth more efficiently than testosterone propionate .
  • Testosterone Production : Clinical studies indicate that administration of 4-androstene-3,17-dione and its derivatives can lead to significant increases in serum testosterone levels. For instance, a study involving male subjects demonstrated that delta 4 treatment resulted in higher total testosterone concentrations compared to placebo .
  • Cytotoxic and Cytoprotective Properties : Research on steroid derivatives shows that compounds similar to Androst-4-ene-3,17-diol exhibit cytotoxic effects against cancer cell lines while also promoting the growth of non-cancerous cells under specific conditions. This dual action suggests potential therapeutic applications in oncology .

Table 1: Summary of Biological Effects

StudyEffect ObservedMethodologyReference
Mouse ModelSeminal vesicle stimulationSubcutaneous injection
Human StudyIncreased testosterone levelsRandomized controlled trial
Cancer Cell LinesCytotoxicity and cytoprotectionIn vitro assays

Case Study: Testosterone Enhancement

In a clinical setting involving eight male subjects aged approximately 24 years, oral administration of 200 mg of Androst-4-ene-3,17-dione resulted in significant increases in both total and free testosterone concentrations over a 90-minute period post-treatment. The area under the curve (AUC) for total testosterone was notably higher than that observed with placebo treatments .

Q & A

Q. Q1. What are the validated methods for synthesizing and characterizing Androst-4-ene-3,17-diol, dipropanoate (3β,17β)?

Methodological Answer: The synthesis typically involves esterification of 4-Androstenediol (a testosterone metabolite) with propionic anhydride under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry at the 3β and 17β positions, alongside high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity should be assessed via HPLC with UV detection at 240 nm (common for conjugated dienes in steroids) .

Q. Q2. How does this compound fit into androgen metabolism pathways, and what experimental models are used to study its conversion to active metabolites?

Methodological Answer: As a dipropanoate ester of 4-Androstenediol, it serves as a prodrug, requiring enzymatic hydrolysis by esterases to release the active 4-Androstenediol. In vitro models (e.g., human liver microsomes) or cell lines expressing steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase) are used to study metabolic conversion. Radiolabeled (³H or ¹⁴C) versions of the compound can track metabolic flux via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictory data on its androgenic vs. estrogenic activity in different tissues?

Methodological Answer: Contradictions may arise from tissue-specific expression of steroid-metabolizing enzymes (e.g., aromatase or 5α-reductase). Experimental approaches include:

  • Tissue-specific knockdown models (siRNA or CRISPR-Cas9 targeting enzymes like CYP19A1).
  • Receptor-binding assays to quantify affinity for androgen (AR) vs. estrogen receptors (ERα/β).
  • Transcriptomic profiling (RNA-seq) of target tissues to identify differentially regulated genes post-exposure .

Q. Q4. What analytical challenges exist in quantifying low-abundance sulfated or glucuronidated metabolites of this compound in biological matrices?

Methodological Answer: Sulfated/glucuronidated metabolites are polar and poorly ionized in standard LC-MS. Solutions include:

  • Derivatization techniques (e.g., dansyl chloride for sulfates) to enhance ionization.
  • Hydrolysis protocols (enzymatic or acid) to release free steroids prior to analysis.
  • High-sensitivity MS platforms (e.g., triple quadrupole with MRM mode) with detection limits ≤1 pg/mL .

Q. Q5. How do regulatory classifications impact its use in preclinical studies, and what documentation is required for compliance?

Methodological Answer: As a Schedule III controlled substance in the U.S., researchers must:

  • Obtain a DEA license for procurement and storage.
  • Maintain detailed records of usage, including experimental protocols and disposal logs.
  • Use validated reference standards (e.g., USP or Cayman Chemical) with certificates of analysis (CoA) for reproducibility .

Q. Q6. What in vivo models are appropriate for studying its effects on hormone-sensitive conditions (e.g., breast density or prostate hyperplasia)?

Methodological Answer:

  • Xenograft models : Human breast cancer cell lines (MCF-7, T47D) implanted in ovariectomized mice to assess estrogenic activity.
  • Transgenic models : TRAMP mice (prostate cancer) or aromatase-overexpressing models to evaluate androgen/estrogen interplay.
  • Longitudinal imaging : MRI or mammography to quantify changes in breast density in response to metabolite exposure .

Data Interpretation and Validation

Q. Q7. How can researchers differentiate between endogenous and exogenous sources of this compound in human biomarker studies?

Methodological Answer:

  • Isotope ratio mass spectrometry (IRMS) : Detects ¹³C/¹²C ratios to distinguish synthetic (unnatural isotope signature) vs. endogenous metabolites.
  • Longitudinal sampling : Track fluctuations in metabolite levels under controlled conditions (e.g., administration vs. baseline) .

Q. Q8. What statistical approaches are recommended for analyzing non-linear dose-response relationships in steroid receptor activation assays?

Methodological Answer:

  • Four-parameter logistic regression to model sigmoidal dose-response curves.
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values.
  • Benchmark dose (BMD) modeling for low-dose extrapolation in risk assessment studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.